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(1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one
CAS No.: 1094369-54-6
Cat. No.: VC0197432
Molecular Formula: C23H22ClNO6
Molecular Weight: 443.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094369-54-6 |
|---|---|
| Molecular Formula | C23H22ClNO6 |
| Molecular Weight | 443.9 g/mol |
| IUPAC Name | (2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one |
| Standard InChI | InChI=1S/C23H22ClNO6/c1-13-9-15(25-27)10-18(30-12-14-7-5-4-6-8-14)23(13)22(26)19-16(28-2)11-17(29-3)20(24)21(19)31-23/h4-8,10-11,13,27H,9,12H2,1-3H3/b25-15+/t13-,23+/m1/s1 |
| Standard InChI Key | XRXYHTFKWSMTFI-UHFFFAOYSA-N |
| SMILES | CC1CC(=NO)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4 |
| Canonical SMILES | CC1CC(=NO)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4 |
Introduction
Structural Characteristics and Classification
The compound (1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex en]-3-one belongs to the broader class of spiro compounds characterized by two ring systems connected through a single carbon atom (spiro carbon). This structural arrangement creates a three-dimensional architecture with distinct spatial orientation that often contributes to specific biological activities and chemical properties.
The stereochemistry at positions 1' and 6' (S and R configurations, respectively) adds another layer of complexity to this molecule, as stereoisomers often display different biological activities and physicochemical properties. This stereochemical specification suggests that the compound has been synthesized or isolated with attention to its three-dimensional structure, indicating potential importance in a stereoselective biological or chemical process.
Molecular Components and Functional Groups
The compound can be dissected into several key structural components:
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Benzofuran core: A bicyclic heterocycle consisting of fused benzene and furan rings
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Cyclohexene ring: Connected to the benzofuran through the spiro carbon
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Functional groups:
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Benzyloxy group at 2' position
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Chloro substituent at position 7
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Hydroxyimino group at 4' position
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Methoxy groups at positions 4 and 6
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Methyl group at 6' position
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Ketone (3-one) functionality
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Physico-chemical Properties
Based on analysis of similar spiro compounds and the functional groups present, the following physico-chemical properties can be estimated for (1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex en]-3-one:
These properties suggest the compound may have moderate lipophilicity and membrane permeability, characteristics that would be relevant for potential pharmaceutical applications. The relatively high molecular weight and moderate number of hydrogen bond acceptors indicate the molecule may face challenges with oral bioavailability according to Lipinski's Rule of Five, though many successful drugs fall outside these parameters.
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
The compound's reactivity would be governed by its various functional groups:
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The 3-one (ketone) functionality would be susceptible to nucleophilic addition and could participate in condensation reactions
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The hydroxyimino group could undergo reduction to form an amine or participate in rearrangement reactions
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The benzyloxy group could be cleaved under hydrogenolysis conditions to reveal a hydroxyl group
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The methoxy groups would be relatively unreactive but could undergo demethylation under strong Lewis acidic conditions
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The cyclohexene double bond could participate in addition reactions or cycloadditions
The multiple functionalities present in this molecule provide numerous sites for chemical modification, potentially allowing for the creation of diverse chemical libraries based on this scaffold.
Analytical Characterization
Spectroscopic Properties
Based on the structural features of (1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex en]-3-one, its spectroscopic profile would likely include the following characteristics:
Infrared Spectroscopy (IR)
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Ketone (C=O) | 1730-1750 | Strong |
| Hydroxyimino (=N-OH) | 3200-3300 | Broad, medium |
| C=N (imine) | 1640-1690 | Medium |
| Aromatic C=C | 1600, 1580, 1500 | Medium |
| C-O-C (ethers) | 1050-1150 | Strong |
| C-Cl | 750-700 | Medium |
Similar spiro compounds containing benzofuran moieties have shown characteristic IR patterns that could serve as reference points for identification and structural confirmation .
Mass Spectrometry
The compound would likely display distinctive fragmentation patterns in mass spectrometry:
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Molecular ion peak corresponding to its molecular weight
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Fragment ions from cleavage of the benzyloxy group
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Characteristic fragmentation at the spiro junction
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Loss of methoxy groups as distinctive fragments
Nuclear Magnetic Resonance (NMR)
¹H NMR would show:
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Aromatic protons from both the benzofuran and benzyloxy groups (7.0-8.0 ppm)
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Methoxy protons as singlets (3.7-4.0 ppm)
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Methyl group as a singlet or doublet (1.0-2.0 ppm)
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Hydroxyimino proton as a broad singlet (10-12 ppm)
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Complex patterns for the cyclohexene ring protons (1.5-5.5 ppm)
¹³C NMR would reveal:
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Carbonyl carbon (170-180 ppm)
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Aromatic carbons (120-160 ppm)
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Spiro carbon (80-90 ppm)
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Methoxy carbons (55-60 ppm)
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Methyl carbon (15-25 ppm)
| Structural Feature | Potential Biological Relevance |
|---|---|
| Spiro junction | Creates rigid 3D shape for specific receptor binding |
| Benzyloxy group | Potential for π-stacking with aromatic residues in proteins |
| Hydroxyimino group | Hydrogen bond donor/acceptor for target engagement |
| Methoxy groups | Fine-tuning of lipophilicity and hydrogen bond accepting capability |
| Specific stereochemistry | Critical for proper spatial orientation in binding sites |
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